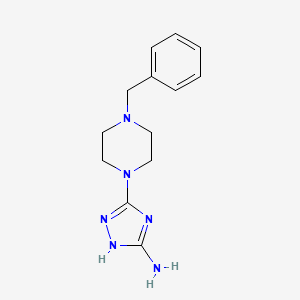

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine belongs to a class of compounds that have garnered attention for their unique chemical structure and potential bioactivity. This compound is part of a broader family of triazoles, which are heterocyclic compounds containing a ring of two carbon atoms and three nitrogen atoms. The benzylpiperazine moiety within its structure suggests potential central nervous system activity, leading to research into its synthesis, structural analysis, and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine involves multiple steps, starting from basic heterocyclic amines or amino acids, progressing through intermediates such as oxazolidine derivatives, and employing reactions like reductive alkylation or cyclisation. These processes highlight the complexity and precision required in chemical synthesis to achieve desired structural attributes and purities (Al‐Azmi & Mahmoud, 2020; Beduerftig et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves using spectroscopic methods and X-ray crystallography to confirm the presence of specific functional groups and the overall molecular conformation. For instance, X-ray analysis has been used to confirm the structure of derivatives, revealing insights into the molecular geometry and intermolecular interactions within crystals (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine and its derivatives can involve various reactions, such as reductive alkylation, cyclisation, and reactions with carbon disulfide. These reactions are crucial for modifying the compound to enhance its bioactivity or to create structurally related compounds with potential therapeutic applications (Hamdy et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are essential for understanding their behavior in biological systems and their suitability for pharmaceutical applications. Techniques like single-crystal X-ray diffraction provide detailed information on the crystal structure, which is critical for the design and development of new drugs (Murugavel et al., 2014).

Chemical Properties Analysis

Exploring the chemical properties, such as reactivity, stability, and interaction with biological targets, is vital for assessing the compound's potential as a therapeutic agent. Studies often involve computational methods like DFT calculations to predict reactivity and interactions at the molecular level (Albert, 1970).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound “3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine” has been synthesized and studied for its antimicrobial activity .

Methods of Application or Experimental Procedures

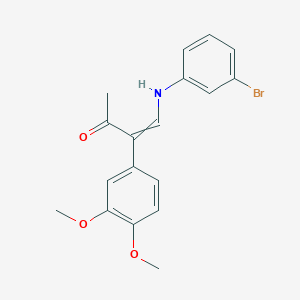

The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the newly synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Results or Outcomes

The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Antifungal Activity

Specific Scientific Field

This application is also in the field of Medicinal Chemistry .

Summary of the Application

The compound “3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine” has been synthesized and studied for its antifungal activity .

Methods of Application or Experimental Procedures

The compound was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The structures of the new prepared compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .

Results or Outcomes

The antifungal activities of the synthesized compounds were assayed against fungal organisms via Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum .

Interaction with Grignard Reagents

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The compound “3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine” has been used in the synthesis of a novel series of 3-(4-benzylpiperazino)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ones .

Methods of Application or Experimental Procedures

The compound was synthesized via reduction of compound II with aluminum lithium hydride to produce 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol (IV). This was then interacted with Grignard reagents to produce a novel series of 3-(4-benzylpiperazino)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ones (VI – XII) .

Results or Outcomes

The results of this application are not explicitly mentioned in the source .

Propiedades

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKYWZGILRQBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363338 |

Source

|

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

CAS RN |

89311-55-7 |

Source

|

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)